Product packaging for 6-Ethynylpicolinic acid(Cat. No.:CAS No. 1256824-26-6)

6-Ethynylpicolinic acid

Cat. No.: B3365669
CAS No.: 1256824-26-6
M. Wt: 147.13 g/mol
InChI Key: UANOXJFTBHFTNO-UHFFFAOYSA-N
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Description

Contextualization within Picolinic Acid Derivatives Research

Picolinic acid and its derivatives represent a well-established class of compounds with a broad spectrum of applications. Historically, they have been extensively studied for their roles as chelating agents for various metal ions, a property leveraged in nutrition and as potential therapeutic agents. researchgate.net In the realm of medicinal chemistry, derivatives of picolinic acid have been investigated for their potential antimicrobial, anti-inflammatory, and antihypertensive properties. ontosight.aisci-hub.box For instance, certain derivatives have been identified as potent inhibitors of enzymes like dopamine (B1211576) β-hydroxylase. sci-hub.box

The research into picolinic acid derivatives also extends to materials science and synthetic chemistry, where they serve as pendant arms in ligands for metal ion complexation. researchgate.net This is particularly relevant in the creation of magnetic resonance imaging (MRI) contrast agents and in the development of metal-organic frameworks (MOFs). researchgate.netresearchgate.net 6-Ethynylpicolinic acid fits into this broader research context as a bifunctional derivative. It retains the inherent coordinating ability of the picolinic acid core while introducing the unique chemical functionality of a terminal alkyne, thereby expanding the synthetic and application possibilities of this class of compounds.

Significance of the Ethynyl (B1212043) Moiety in Molecular Design and Functionality

The ethynyl group (–C≡CH) is far more than a simple structural component; it is a key functional moiety that has been increasingly exploited in drug discovery and molecular engineering. researchgate.netacs.org Its incorporation into a molecule like picolinic acid brings several strategic advantages.

Structural Rigidity and Linearity : The triple bond of the ethynyl group confers a rigid, linear geometry. sci-hub.se This characteristic is highly valuable in molecular design, as it can act as a non-flexible spacer to connect different pharmacophores or functional units with precise spatial orientation. researchgate.net This rigidity helps in designing molecules that can fit into sterically demanding channels within proteins. sci-hub.se

Bioisosterism : The ethynyl group can act as a versatile bioisostere, mimicking the spatial and electronic properties of other chemical groups. sci-hub.senih.gov For example, it can serve as an isostere for a phenyl ring due to similarities in their π-systems, or for halogens like iodine, as its polarized C-H bond can act as a weak hydrogen bond donor. researchgate.netnih.gov This allows chemists to modify molecules to improve properties while retaining biological activity.

Reactive Handle for "Click Chemistry" : The terminal alkyne is a key participant in highly efficient and specific reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This allows for the straightforward and robust conjugation of this compound to other molecules, such as biomolecules or polymers, to create complex architectures and functional probes.

The combination of these features makes the ethynyl group a privileged structural element for a wide range of applications, from targeting therapeutic proteins to constructing advanced materials. researchgate.net

Current Research Landscape and Key Academic Challenges for this compound

The current research involving this compound is diverse, reflecting its versatility as a chemical tool. A primary area of investigation is its use as a foundational building block in organic synthesis. The dual functionality of the carboxylic acid and the ethynyl group allows for a variety of chemical transformations.

Reaction Type Description
Esterification & Amide Formation The carboxylic acid group readily reacts with alcohols or amines to form esters and amides, respectively, which are common intermediates in synthetic pathways.
Sonogashira Coupling The ethynyl group can be introduced onto the picolinic acid scaffold or the existing ethynyl group can be coupled with aryl or vinyl halides using palladium-copper catalysis. semanticscholar.org
Click Chemistry The terminal alkyne enables conjugation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Coordination Chemistry The picolinate (B1231196) moiety acts as a ligand, forming stable complexes with various transition metals. The ethynyl group can also participate in metal coordination. researchgate.net

In materials science, a significant application is the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net The rigid, linear nature of the ethynyl bridge in ligands derived from this acid allows for the construction of extended, porous structures. nih.gov These materials are investigated for applications in gas storage, separation, and catalysis. researchgate.net

Despite its promise, several academic challenges remain. The synthesis, often achieved via Sonogashira coupling, requires careful optimization of catalysts and reaction conditions to achieve high yields and purity. semanticscholar.org A key challenge lies in fully harnessing the compound's bifunctionality to design and create novel, highly functional molecules and materials. This includes the development of new catalysts that can operate efficiently with the picolinate scaffold and the exploration of its potential in creating multifunctional probes for chemical biology. Further research is needed to synthesize new derivatives and systematically evaluate their properties for targeted applications in medicine and materials science. researchgate.netpensoft.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B3365669 6-Ethynylpicolinic acid CAS No. 1256824-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h1,3-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANOXJFTBHFTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590921
Record name 6-Ethynylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256824-26-6
Record name 6-Ethynylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 6 Ethynylpicolinic Acid

Overview of Established Synthetic Pathways

Established methods for synthesizing 6-ethynylpicolinic acid can be broadly categorized into those starting from picolinic acid precursors, direct alkynylation reactions, and other functionalization routes.

Synthesis from Picolinic Acid Precursors

A common approach to synthesizing this compound involves the modification of readily available picolinic acid or its derivatives. nih.gov Picolinic acid is a pyridinemonocarboxylic acid with the carboxylic group at the 2-position. nih.gov The synthesis often begins with the protection of the carboxylic acid group, typically as a methyl or ethyl ester, to prevent unwanted side reactions. vulcanchem.comumsl.edu This is followed by the introduction of a leaving group, such as a halogen, at the 6-position of the pyridine (B92270) ring. The subsequent step involves a cross-coupling reaction to introduce the ethynyl (B1212043) group. Finally, deprotection of the carboxylic acid group yields the desired this compound.

For instance, a multi-step synthesis can start with the conversion of picolinic acid to its methyl ester, followed by a reaction to introduce a halogen at the 6-position. umsl.edu This halogenated intermediate then undergoes a Sonogashira coupling with a suitable alkyne source, followed by hydrolysis of the ester to afford this compound. umsl.edu

Direct Alkynylation Strategies: Sonogashira Coupling and Variants

The Sonogashira coupling reaction stands out as a primary and efficient method for the direct introduction of an ethynyl group onto the picolinic acid backbone. walisongo.ac.id This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base. walisongo.ac.idorganic-chemistry.org For the synthesis of this compound, a 6-halopicolinic acid derivative is typically reacted with an acetylene (B1199291) source.

The reaction is valued for its mild conditions and tolerance of various functional groups. walisongo.ac.id The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the catalyst. beilstein-journals.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under less stringent conditions. organic-chemistry.org

Reaction Component Typical Reagents/Conditions Reference
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(OAc)₂ beilstein-journals.org
Copper(I) Co-catalystCuI walisongo.ac.id
BaseTriethylamine (B128534), DBU beilstein-journals.org
SolventDMF, THF beilstein-journals.org
Alkyne SourceTrimethylsilylacetylene, 2-Methyl-3-butyn-2-ol beilstein-journals.org
Starting Material6-halopicolinic acid or its ester

Alternative Functionalization and Derivatization Routes

Beyond direct alkynylation, alternative strategies involving the functionalization and derivatization of picolinic acid precursors are also employed. These routes may involve the conversion of other functional groups at the 6-position into an ethynyl group. For example, a 6-formylpicolinic acid derivative could potentially be converted to the corresponding alkyne through a Corey-Fuchs reaction.

Furthermore, derivatization of the carboxylic acid and the ethynyl group of this compound opens up avenues for creating a diverse range of compounds. The carboxylic acid can undergo esterification or amidation, while the terminal alkyne can participate in various reactions such as click chemistry or further cross-coupling reactions.

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, sustainability, and scalability of this compound synthesis, advanced techniques and process optimization strategies are continuously being explored. These include the use of microwave-assisted synthesis and the development of more efficient catalytic systems.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajchem-a.comijnrd.org The use of microwave irradiation can significantly improve the efficiency of the Sonogashira coupling and other reactions involved in the synthesis of this compound. researchgate.net Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and reduced formation of byproducts. anton-paar.com This technique is particularly beneficial for reactions that are slow or require high temperatures under conventional conditions. ajchem-a.comijnrd.org The ability to rapidly screen reaction conditions and easily scale up from milligrams to kilograms makes microwave-assisted synthesis an attractive option for both research and industrial applications. ajchem-a.commilestonesrl.com

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction TimeHours to daysMinutes to hours ijnrd.org
YieldOften lowerGenerally higher ajchem-a.commilestonesrl.com
Energy ConsumptionHigherLower milestonesrl.com
Side ProductsMore likelyReduced researchgate.net

Catalytic Systems in this compound Synthesis

The development of novel and more efficient catalytic systems is crucial for optimizing the synthesis of this compound. Research in this area focuses on improving the activity, stability, and reusability of catalysts, as well as developing copper-free Sonogashira coupling protocols to avoid potential copper contamination in the final product.

Recent advancements include the use of N-heterocyclic carbene (NHC) complexes as ligands for palladium and copper catalysts. beilstein-journals.org NHC ligands can enhance the stability and catalytic activity of the metal centers. beilstein-journals.org Furthermore, the development of bifunctional catalysts and organocatalysts presents new opportunities for more sustainable and efficient synthetic routes. mdpi.comfrontiersin.orgmpg.de The design of catalytic systems that can operate under milder conditions, in greener solvents like water, and with lower catalyst loadings are key areas of ongoing research. organic-chemistry.orgresearchgate.net

Solvent and Reaction Condition Optimization

The synthesis of this compound, primarily achieved through Sonogashira cross-coupling reactions, is highly dependent on the careful optimization of solvents and reaction conditions to maximize yield and purity. The Sonogashira coupling typically involves the reaction of a 6-halopicolinic acid derivative, such as 6-chloropicolinic acid or 6-bromopicolinic acid, with a suitable acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

Key parameters that are subject to optimization include the choice of solvent, the catalyst system (palladium source and ligands), the copper co-catalyst, the base, and the reaction temperature. Solvents play a crucial role in solubilizing reactants, stabilizing catalytic species, and influencing reaction kinetics. Aprotic polar solvents like dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) are commonly employed due to their ability to dissolve the reactants and facilitate the catalytic cycle. wikipedia.orgresearchgate.net However, optimization studies often explore a range of solvents to balance reactivity with ease of workup and environmental impact.

The choice of the palladium catalyst and its associated ligands is critical. Catalyst systems can range from simple palladium salts like palladium(II) chloride to pre-formed complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄. researchgate.netorganic-chemistry.org The ligand's steric and electronic properties can significantly impact the catalyst's activity and stability, particularly when coupling sterically hindered or electron-deficient substrates like halopyridines. nih.gov The copper(I) salt, typically copper(I) iodide (CuI), facilitates the formation of a key copper(I) acetylide intermediate, though some modern protocols aim for copper-free conditions to avoid the homocoupling of the alkyne (Glaser coupling) and simplify purification. researchgate.netorganic-chemistry.org

The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. Organic amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used, often serving as both the base and a co-solvent. researchgate.net The reaction temperature is another vital parameter, with many Sonogashira couplings proceeding at room temperature, although heating may be necessary for less reactive substrates like aryl chlorides. wikipedia.org Optimization aims to find the lowest possible temperature to minimize side reactions while achieving a reasonable reaction rate. Inconsistent yields reported in some studies can be attributed to factors like trace oxygen interference in the palladium-catalyzed reactions.

Below is an interactive data table summarizing the typical parameters optimized in the synthesis of this compound and related compounds via Sonogashira coupling.

Scalable Synthesis and Green Chemistry Considerations

The transition from laboratory-scale synthesis to a scalable, industrial process for producing this compound necessitates a focus on green chemistry principles to ensure economic viability, safety, and environmental sustainability. Key considerations include atom economy, waste reduction, catalyst efficiency, and the use of safer solvents. rsc.orgrsc.org

One of the primary challenges in scaling up the Sonogashira reaction is the cost and potential toxicity of the palladium catalyst. Therefore, a major goal is to reduce the catalyst loading to parts-per-million (ppm) levels while maintaining high efficiency. organic-chemistry.org This can be achieved through the use of highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands that promote catalyst stability and turnover. nih.gov Furthermore, developing methods for the recovery and recycling of the palladium catalyst is a critical aspect of green and scalable synthesis.

Solvent choice is another cornerstone of green chemistry. While traditional solvents like DMF are effective, they are associated with environmental and health concerns. Research into greener alternatives is ongoing, with promising options including water, biomass-derived solvents like γ-valerolactone, and deep eutectic solvents (DES). rsc.orgnih.govmdpi.com Performing the reaction in aqueous media, often with the aid of a surfactant, can significantly improve the process's environmental profile. organic-chemistry.org Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are non-volatile, biodegradable, and can enhance the solubility of reactants. mdpi.comfrontiersin.org

The table below outlines key green chemistry considerations for the scalable synthesis of this compound.

Reactivity and Mechanistic Investigations of 6 Ethynylpicolinic Acid

Fundamental Chemical Transformations

The reactivity of 6-ethynylpicolinic acid is characterized by the interplay of its carboxylic acid, pyridine (B92270) ring, and ethynyl (B1212043) functionalities. These groups allow for a range of chemical modifications, making it a valuable building block in organic synthesis.

Esterification Reactions and Applications in Synthetic Intermediates

This compound readily undergoes esterification, a fundamental reaction for carboxylic acids, to produce a variety of ester derivatives. These reactions typically involve treatment of the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents. The resulting esters are valuable synthetic intermediates, primarily due to the modification of the carboxylic acid's reactivity and physical properties.

The conversion of this compound to its corresponding esters is a key step in the synthesis of more complex molecules. While specific reaction conditions for the esterification of this compound are not extensively detailed in the provided search results, general methods for the esterification of picolinic acids can be applied. These methods include Fischer esterification, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, and methods employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

The applications of 6-ethynylpicolinate esters are diverse, leveraging the unique combination of the pyridine core, the reactive ethynyl group, and the newly formed ester functionality. These intermediates are valuable in the synthesis of pharmaceuticals and advanced materials. smolecule.com The ethynyl group, for instance, can participate in click chemistry reactions or be further functionalized through Sonogashira coupling, while the ester can be hydrolyzed or converted to other functional groups as needed.

Table 1: General Esterification Methods for Picolinic Acids
MethodReagentsGeneral Conditions
Fischer EsterificationAlcohol (serves as reactant and solvent), strong acid catalyst (e.g., H₂SO₄)Heating under reflux
DCC CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP)Room temperature in an aprotic solvent
Acid Chloride Formation1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Alcohol and a baseTwo-step process, typically at low to room temperature

Mitsunobu Reactions Involving this compound

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (in this case, a carboxylic acid), a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com

While direct examples of this compound participating in the Mitsunobu reaction are not explicitly detailed in the search results, the general mechanism and applicability to other carboxylic acids suggest its potential as a nucleophile in this transformation. In a hypothetical Mitsunobu reaction, this compound would act as the acidic component, reacting with an alcohol in the presence of PPh₃ and DEAD/DIAD to form the corresponding ester. organic-chemistry.orgnih.gov

The reaction proceeds through the formation of a phosphonium (B103445) salt from the reaction of the phosphine and the azodicarboxylate. This intermediate then activates the alcohol, making it susceptible to nucleophilic attack by the carboxylate of this compound. wikipedia.org A key feature of the Mitsunobu reaction is the inversion of the stereocenter of the alcohol, which is a valuable transformation in the synthesis of chiral molecules. organic-chemistry.org The esters formed from this reaction would serve as versatile intermediates, similar to those produced by other esterification methods.

Table 2: Key Reagents in the Mitsunobu Reaction
ReagentFunction
AlcoholSubstrate to be functionalized
Carboxylic Acid (e.g., this compound)Nucleophile
Triphenylphosphine (PPh₃)Activates the azodicarboxylate
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Activates the alcohol for nucleophilic substitution

Decarboxylation Pathways and Substituted Pyridine Formation

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for pyridinecarboxylic acids. The ease of decarboxylation depends on the position of the carboxyl group and the presence of other substituents on the pyridine ring. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to undergo decarboxylation, often more readily than their isomers. stackexchange.com

The decarboxylation of picolinic acids is thought to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. stackexchange.com This intermediate can then lose carbon dioxide to form a 2-pyridyl carbanion, which is subsequently protonated to yield pyridine. The presence of electron-withdrawing or electron-donating substituents can influence the rate of this reaction. researchgate.net

For this compound, decarboxylation would lead to the formation of 2-ethynylpyridine. tandfonline.comsigmaaldrich.com This transformation is a direct method for the synthesis of this substituted pyridine, which is a valuable building block in the preparation of polymers and other functional materials. sigmaaldrich.com While specific conditions for the decarboxylation of this compound are not provided in the search results, studies on related substituted picolinic acids suggest that heating in a suitable solvent can facilitate this reaction. researchgate.netmdma.ch The stability of the resulting 2-pyridyl anion, influenced by the ethynyl group at the 6-position, would play a crucial role in the reaction's feasibility and rate.

Directed C-H Functionalization Chemistry

The picolinic acid moiety, and more broadly the picolinamide (B142947) group, has emerged as a powerful directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and transformation of otherwise inert C-H bonds, offering a more atom- and step-economical approach to the synthesis of complex molecules.

Role of Picolinic Acid as a Directing Group in C-H/N-H Coupling

The nitrogen atom of the pyridine ring and the carbonyl oxygen of the picolinamide group can chelate to a metal center, directing the catalytic functionalization to a specific C-H bond within the substrate. This bidentate coordination is a key feature that enables high regioselectivity. The picolinamide directing group has been successfully employed in a variety of palladium-catalyzed C-H/N-H coupling reactions to form five- and six-membered heterocycles.

These reactions involve the intramolecular coupling of a C-H bond with an N-H bond, facilitated by a palladium catalyst and an oxidant. The picolinamide auxiliary positions the palladium catalyst in proximity to a specific C-H bond, leading to its activation and subsequent bond formation with the nitrogen atom of the amide. This methodology has been applied to the synthesis of important nitrogen-containing heterocycles such as pyrrolidines and indolines.

Mechanistic Elucidation of Directed Functionalization

The mechanism of picolinamide-directed C-H functionalization typically involves several key steps. The reaction is initiated by the coordination of the picolinamide directing group to the metal catalyst, usually a palladium(II) species. This coordination brings the catalyst into close proximity to the target C-H bond.

The subsequent step is the C-H activation itself, which is often the rate-determining step. This can occur through various pathways, including concerted metalation-deprotonation (CMD) or oxidative addition. The CMD pathway is often favored for Pd(II) catalysts. This step results in the formation of a cyclometalated intermediate, a stable five- or six-membered ring containing a metal-carbon bond.

Once the cyclometalated intermediate is formed, it can undergo further reactions. In the case of C-H/N-H coupling, an oxidative addition of an oxidant to the metal center may occur, leading to a higher-valent metal species (e.g., Pd(IV)). This is followed by reductive elimination, where the C-N bond is formed, and the product is released from the metal center. The catalyst is then regenerated, completing the catalytic cycle. The choice of oxidant and reaction conditions can significantly influence the outcome of the reaction, allowing for a range of different C-H functionalizations.

Table 3: General Mechanistic Steps in Picolinamide-Directed C-H Functionalization
StepDescription
CoordinationThe picolinamide directing group coordinates to the metal catalyst.
C-H ActivationFormation of a cyclometalated intermediate via concerted metalation-deprotonation or other pathways.
Oxidative AdditionThe oxidant adds to the metal center, increasing its oxidation state.
Reductive EliminationFormation of the new C-N or C-C bond and release of the product.
Catalyst RegenerationThe active catalyst is regenerated to participate in the next cycle.

Reaction Mechanism Studies through Experimental and Theoretical Approaches

Kinetic Isotope Effects and Intermediate Characterization

No studies reporting the use of kinetic isotope effects to elucidate the reaction mechanisms of this compound were found. The substitution of atoms with their heavier isotopes at key positions can provide valuable insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. However, such investigations have not been published for this compound.

Similarly, there is a lack of literature on the direct observation or trapping of reaction intermediates in reactions involving this compound. The characterization of transient species is crucial for confirming proposed reaction pathways, but this information is not available for this specific molecule.

Quantum Chemical Calculations of Reaction Pathways and Transition States

A search for theoretical studies employing quantum chemical calculations to map the potential energy surfaces of reactions involving this compound did not yield any results. Such calculations are instrumental in identifying transition state structures, determining activation energies, and predicting the feasibility of various reaction pathways. Without these computational studies, a quantitative understanding of the reaction mechanisms remains elusive.

Computational Modeling of Stereoelectronic Effects on Reactivity

There is no available research that specifically models the stereoelectronic effects of the ethynyl group on the reactivity of the picolinic acid scaffold in this compound. Computational modeling can provide a deep understanding of how the electronic properties and spatial arrangement of substituents influence the reactivity and selectivity of chemical transformations. The absence of such studies for this compound means that any discussion of these effects would be purely speculative.

This compound as a Ligand in Metal Complexation

The structure of this compound, featuring a pyridine nitrogen, a carboxylic acid group, and an ethynyl group, suggests its potential as a multifunctional ligand in coordination chemistry. The picolinate (B1231196) moiety provides a classic bidentate N,O-chelation site, while the terminal alkyne offers a site for further reactivity or coordination.

Specific synthetic procedures for coordination compounds of this compound are not detailed in the available literature. However, drawing parallels from the synthesis of other picolinate complexes, one can surmise that the reaction of this compound with various metal salts in a suitable solvent would yield the corresponding coordination compounds. The choice of solvent and reaction conditions, such as temperature and pH, would likely play a crucial role in the crystallization and final structure of the complexes. For instance, studies on related pyridine-2,6-dicarboxylic acid have shown that reaction with metal salts can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the metal-to-ligand ratio.

Based on the known coordination chemistry of picolinic acid and its derivatives, this compound is expected to primarily act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This N,O-chelation typically forms a stable five-membered ring with the metal ion.

The ethynyl group at the 6-position introduces additional possibilities for coordination. While it may remain as a non-coordinating functional group, it could also participate in metal binding in several ways:

π-Coordination: The carbon-carbon triple bond could coordinate to a metal center in a side-on fashion.

σ-Coordination: The terminal acetylenic proton could be removed, leading to the formation of a metal-acetylide bond.

Bridging Ligand: The ethynyl group could bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The actual binding mode would depend on the specific metal ion, its coordination preferences, and the presence of other competing ligands. The coordination geometry around the metal center could vary from octahedral to tetrahedral or square planar, influenced by the electronic configuration of the metal and the steric demands of the ligands.

While specific spectroscopic and crystallographic data for 6-ethynylpicolinate complexes are not available, a general approach to their characterization can be outlined based on studies of similar compounds.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: The IR spectrum of free this compound would show characteristic bands for the carboxylic acid O-H and C=O stretching, as well as the C≡C and ≡C-H stretching of the ethynyl group. Upon coordination to a metal, a significant shift in the C=O stretching frequency to a lower wavenumber would be expected, indicating the involvement of the carboxylate group in bonding. Changes in the vibrational modes of the pyridine ring would also provide evidence of coordination through the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in characterizing the ligand and its complexes in solution. Shifts in the resonances of the pyridine ring protons and carbons upon complexation would confirm the coordination of the nitrogen atom. The signals corresponding to the ethynyl group would also be sensitive to the coordination environment.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes would provide information about the electronic transitions within the ligand and any metal-to-ligand or ligand-to-metal charge transfer bands, which are characteristic of the coordination environment.

Crystallographic Characterization:

Single-crystal X-ray diffraction would be the definitive method to determine the solid-state structure of any synthesized 6-ethynylpicolinate coordination compounds. This technique would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

TechniqueExpected Observations upon Complexation of this compound
Infrared Spectroscopy Shift of the C=O stretching vibration to lower frequency. Changes in pyridine ring vibrations.
NMR Spectroscopy Downfield or upfield shifts of pyridine and ethynyl proton and carbon signals.
UV-Vis Spectroscopy Appearance of new charge-transfer bands.
X-ray Crystallography Determination of metal-ligand bond lengths and angles, coordination geometry, and crystal packing.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, possessing both a chelating picolinate unit and a rigid, linear ethynyl group, makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.

There are no specific reports on the use of this compound as a linker in MOF synthesis. However, the structural motifs of this ligand suggest several possibilities for its incorporation into MOF architectures. The picolinate group can bind to metal ions or clusters to form secondary building units (SBUs), while the ethynyl group can extend in a linear fashion to connect these SBUs into one-, two-, or three-dimensional networks.

The rigidity of the ethynyl group could lead to the formation of porous frameworks with well-defined channels and cavities. Furthermore, the uncoordinated ethynyl groups within the pores of a MOF could be amenable to post-synthetic modification, allowing for the introduction of new functionalities.

While there is no experimental data on the luminescent and sensing properties of MOFs constructed from this compound, general principles derived from other pyridine-based MOFs can be applied.

Luminescent Properties:

MOFs constructed from aromatic ligands often exhibit luminescence. The emission properties can originate from the organic linker (ligand-centered), the metal ion, or from charge transfer between the metal and the ligand. The incorporation of the ethynyl group could influence the electronic properties of the picolinate ligand and, consequently, the luminescent behavior of the resulting MOF. The extended π-system of the ethynylpyridine moiety could lead to interesting photophysical properties. It is plausible that MOFs based on 6-ethynylpicolinate could exhibit fluorescence or phosphorescence, with potential applications in lighting and display technologies.

Sensing Properties:

The porous nature of MOFs, combined with the presence of specific functional groups, makes them attractive materials for chemical sensing. The pyridine nitrogen and the ethynyl group of the 6-ethynylpicolinate linker could act as recognition sites for guest molecules. The interaction of an analyte with the MOF framework could lead to a change in its luminescent properties (e.g., quenching or enhancement of emission), which could be used for sensing applications. For example, the Lewis basic nitrogen atom of the pyridine ring could interact with acidic analytes, while the π-system of the ethynyl group could interact with electron-deficient molecules.

Chemical Compound Focus: this compound

An examination of the chemical properties and applications of this compound reveals its significance in various scientific domains. This article delves into its role in coordination chemistry, materials science, and bioinorganic chemistry, focusing on its catalytic potential, metal chelation properties, and interactions with biological macromolecules.

Role As a Versatile Building Block in Advanced Organic Synthesis

Utilization in Click Chemistry Reactions

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a cornerstone of modern chemical synthesis, bioconjugation, and materials science. The terminal alkyne of 6-ethynylpicolinic acid is an ideal functional handle for participating in one of the most prominent click reactions: the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov this compound serves as an exemplary alkyne component in this transformation. The reaction is characterized by its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally suitable for complex molecule synthesis and bioconjugation. vectorlabs.com

The general mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper metallacycle. This intermediate subsequently rearranges and, after protonolysis, yields the stable triazole product, regenerating the catalyst for the next cycle. The reaction is typically carried out in the presence of a copper(I) source, or a copper(II) salt with a reducing agent like sodium ascorbate (B8700270) to maintain the active Cu(I) oxidation state. nih.gov

The presence of both the alkyne and the carboxylic acid on the this compound scaffold allows it to function as a molecular linker. The alkyne can undergo CuAAC to "click" onto an azide-modified molecule, while the carboxylic acid can be used for standard amide bond formation, creating a bridge between two different molecular entities. This dual functionality is highly valuable in medicinal chemistry and chemical biology for creating complex conjugates. nih.gov

Table 1: Key Features of CuAAC Reactions Involving Terminal Alkynes

FeatureDescription
Reactants Terminal Alkyne (e.g., this compound), Azide
Catalyst Copper(I) source (e.g., CuI, or CuSO₄ with sodium ascorbate)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (specifically forms the 1,4-isomer)
Reaction Conditions Mild, often compatible with aqueous environments
Key Advantage High efficiency, broad functional group tolerance, bioorthogonal potential

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a potentially cytotoxic copper catalyst. mdpi.com This makes SPAAC particularly well-suited for applications in living systems. The driving force for this reaction is not a metal catalyst but rather the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. mdpi.com This inherent strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed readily under physiological conditions.

As a linear, terminal alkyne, this compound lacks the requisite ring strain to participate directly in SPAAC. nih.gov The reaction kinetics of terminal alkynes with azides in the absence of a catalyst are extremely slow, rendering the process impractical for most applications. mdpi.com Therefore, this compound is not a suitable substrate for catalyst-free SPAAC reactions. The distinction is fundamental: CuAAC utilizes a terminal alkyne activated by a copper catalyst, whereas SPAAC utilizes a pre-activated cyclic alkyne driven by ring strain.

Synthesis of Chemical Probes and Conjugates for Research

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. eubopen.orgnih.gov The synthesis of these probes often requires the covalent linking of a recognition element (which binds the target) to a reporter tag (like a fluorescent dye or biotin). The robust and bioorthogonal nature of the CuAAC reaction makes it an ideal method for this conjugation. nih.gov

This compound is an excellent bifunctional building block for constructing such probes. Its utility lies in its two distinct functional groups:

The Carboxylic Acid: This group can be readily converted into an active ester or coupled directly with an amine-containing recognition element (e.g., a peptide, a small molecule inhibitor) via standard amide bond formation chemistry.

The Terminal Alkyne: This group serves as a "handle" for the CuAAC reaction. After the recognition element is attached, an azide-modified reporter tag can be "clicked" onto the alkyne, completing the synthesis of the chemical probe. jenabioscience.com

This modular approach allows for the rapid assembly of a variety of probes by mixing and matching different recognition elements and reporter tags, facilitated by the reliable and specific nature of the CuAAC ligation. vectorlabs.com

Modular Assembly of Complex Molecular Architectures

The structural features of this compound also make it a valuable precursor for the modular synthesis of more complex heterocyclic systems and for generating libraries of compounds through combinatorial approaches.

Design and Synthesis of Substituted Pyridines and Heterocycles

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, and methods for its substitution and elaboration are of high interest. smolecule.com this compound can serve as a starting point for creating a variety of substituted pyridines and other fused heterocyclic systems. For instance, under certain conditions, the molecule can undergo decarboxylation to yield ethynylpyridine. smolecule.com

More importantly, the ethynyl (B1212043) group itself is a versatile functional handle for further transformations beyond click chemistry. It can participate in various carbon-carbon bond-forming reactions, such as Sonogashira coupling, to introduce aryl or other unsaturated moieties. Furthermore, the alkyne can be a key component in intramolecular cyclization reactions to build fused ring systems. researchgate.net For example, after coupling a suitable reaction partner to the carboxylic acid group, the ethynyl group could react with a tethered functional group to form a new heterocyclic ring fused to the original pyridine core. This strategy allows for the systematic construction of diverse and complex heterocyclic scaffolds starting from a single, versatile building block. nih.govmdpi.com

Role in Multi-component Reactions and Combinatorial Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product that incorporates portions of all starting materials. mdpi.com MCRs are highly valued for their efficiency, atom economy, and their ability to rapidly generate libraries of structurally diverse molecules, which is a significant advantage in drug discovery. mdpi.com

While specific examples in the literature of this compound in MCRs are not prevalent, its structure suggests significant potential for such applications. The presence of a carboxylic acid, a nucleophilic pyridine nitrogen, and a reactive alkyne provides multiple points for participation in various MCRs. For example, pyridine carboxylic acids are known to participate as the acid component in isocyanide-based MCRs like the Ugi reaction. beilstein-journals.org An Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using this compound as the acid component, a complex product bearing a terminal alkyne would be generated. This product could then undergo a subsequent click reaction, demonstrating a powerful combination of MCR and click chemistry to quickly build molecular complexity and diversity. nih.govresearchgate.net

Table 2: Potential Reactive Sites of this compound in MCRs

Functional GroupPotential Role in MCRsExample Reaction Type
Carboxylic Acid Acid componentUgi, Passerini
Pyridine Nitrogen Nucleophilic amine/imine component (after activation)Aza-Diels-Alder
Terminal Alkyne Electrophilic/Nucleophilic partnerUgi/Azide-alkyne cycloaddition sequences

Construction of Dendrimers and Polymeric Structures

This compound is a valuable bifunctional monomer for the synthesis of complex macromolecular architectures such as dendrimers and hyperbranched polymers. Its rigid pyridine core and reactive ethynyl and carboxylic acid functionalities allow for controlled, stepwise growth and functionalization, leading to well-defined polymeric structures. The ethynyl group provides a versatile handle for various coupling reactions, enabling the construction of extended, conjugated systems.

Dendrimers, in particular, benefit from the directional growth that can be achieved using building blocks like this compound. The synthesis can proceed through either divergent or convergent strategies. In a divergent approach, the synthesis begins from a multifunctional core, and successive generations of the monomer are added radially. Conversely, a convergent synthesis starts from the periphery of the dendrimer, with pre-formed dendritic wedges (dendrons) being coupled to a central core in the final step.

The reactivity of the ethynyl group is central to the construction of these polymers. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in forming carbon-carbon bonds between the ethynyl group of this compound and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org Another powerful method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and orthogonal ligation of the ethynyl group with azide-functionalized molecules. acs.orgrsc.orgnih.gov

The resulting dendrimers and polymers can be designed to have specific properties based on the choice of co-monomers and the generation of the dendrimer. For instance, the incorporation of long alkyl chains can enhance solubility in organic solvents, while the introduction of polar groups can impart water solubility. The terminal groups of the dendrimer can be further functionalized to introduce a variety of chemical moieties, leading to materials with applications in catalysis, drug delivery, and materials science.

Table 1: Potential Synthetic Methodologies for Dendrimer Construction with Ethynyl-Functionalized Monomers

Synthetic StrategyKey ReactionDescription
Divergent SynthesisSonogashira CouplingStepwise growth from a central core by reacting with monomers containing aryl/vinyl halides.
Convergent SynthesisClick Chemistry (CuAAC)Pre-synthesized dendrons with terminal alkynes are coupled to a multifunctional azide core.
Hyperbranched PolymerizationOne-pot PolycondensationDirect polymerization of an AB2-type monomer derived from this compound.

Development of Advanced Functional Materials

The unique electronic and structural characteristics of this compound make it an attractive building block for the creation of advanced functional materials. Its derivatives are being explored for their utility in materials with specific electronic and optical properties. acs.org The combination of a nitrogen-containing aromatic ring and a conjugated ethynyl group provides a platform for tuning the optoelectronic behavior of resulting materials.

Integration into Functional Polymers and Supramolecular Assemblies

The incorporation of this compound into polymer backbones can lead to materials with tailored functionalities. For instance, polymers containing the picolinic acid moiety can act as ligands for metal ions, leading to the formation of metallopolymers with interesting catalytic or photophysical properties. The ethynyl group can be used to create highly conjugated polymer systems, which are often semiconducting and find applications in organic electronics. rsc.org Reversible addition–fragmentation chain-transfer (RAFT) polymerization is a versatile method for synthesizing such functional polymers with controlled molecular weights and architectures. rsc.org

In the realm of supramolecular chemistry, the directional hydrogen-bonding capabilities of the carboxylic acid and the potential for metal coordination with the pyridine nitrogen make this compound a candidate for the self-assembly of complex, ordered structures. mdpi.commdpi.com The ethynyl group can participate in π-stacking interactions and can also serve as a reactive site for post-assembly modification. Research on related ethynyl-containing ligands has shown their ability to form discrete supramolecular clusters and coordination polymers with coinage metals. nih.govnih.gov These assemblies can exhibit properties such as luminescence and host-guest chemistry.

Table 2: Examples of Interactions Involving Ethynyl and Picolinic Acid Moieties in Supramolecular Chemistry

Interaction TypeMoietyPotential Role in Assembly
Metal CoordinationPicolinic AcidFormation of coordination bonds with metal ions, directing the geometry of the assembly.
Hydrogen BondingCarboxylic AcidDimerization or formation of extended hydrogen-bonded networks.
π-π StackingPyridine Ring, Ethynyl GroupStabilization of supramolecular architectures through non-covalent interactions.
Argentophilic InteractionsEthynyl Group (with Ag+)Can contribute to the formation of silver-ethynide supramolecular synthons. nih.gov

Applications in Optoelectronic and Electronic Materials Research

The conjugated nature of polymers derived from this compound is of significant interest for applications in optoelectronics. Poly(phenyleneethynylene)s (PPEs), a class of polymers that can be synthesized using Sonogashira coupling, are known for their strong fluorescence and are used in organic light-emitting diodes (OLEDs) and as sensory materials. libretexts.org The incorporation of the picolinic acid unit into such polymers could be used to modulate their electronic properties and to introduce sites for metal ion binding, potentially leading to new types of sensors or electrochromic materials. nih.gov

The development of functional polymers for optoelectronic applications often involves creating materials that can efficiently transport charge carriers (electrons or holes). rsc.org The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for designing efficient organic photovoltaic (OPV) devices and OLEDs. The modular nature of synthesizing polymers from building blocks like this compound allows for a systematic modification of the polymer structure to optimize these electronic properties.

Nanomaterial Functionalization Strategies

The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications in areas such as bio-imaging, drug delivery, and catalysis. mdpi.commdpi.com this compound offers a versatile platform for nanoparticle surface modification. The carboxylic acid group can be used to anchor the molecule to the surface of metal oxide nanoparticles, such as iron oxide or titania, through the formation of carboxylate bonds.

Once anchored, the terminal ethynyl group is exposed on the nanoparticle surface and can be further modified using click chemistry. researchgate.net This allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, targeting ligands, or polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility. mdpi.com This "post-functionalization" approach provides a high degree of control over the surface chemistry of the nanoparticles. While direct studies on this compound for this purpose are not abundant, research on related picolinic acid derivatives, such as 5-boronopicolinic acid, has demonstrated the utility of this class of compounds in functionalizing polymeric nanoparticles for targeted drug delivery.

Structure Activity/property Relationship Studies

Design Principles for Modifying 6-Ethynylpicolinic Acid Derivatives

The chemical scaffold of this compound offers multiple points for structural modification to modulate its biological activity and properties. Medicinal chemistry strategies for such modifications are guided by established principles aimed at optimizing interactions with biological targets, improving pharmacokinetic profiles, and minimizing off-target effects. nih.govfiveable.me

Key modification sites on the this compound core include:

The Pyridine (B92270) Ring: Substitution on the aromatic ring at positions 3, 4, or 5 can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. Introducing electron-donating or electron-withdrawing groups can influence the pKa of the pyridine nitrogen and the carboxylic acid, affecting ionization state and binding interactions. For example, in the development of novel herbicides based on the picolinic acid scaffold, various substitutions on the pyridine ring were explored to enhance herbicidal activity. nih.govmdpi.com

The Carboxylic Acid Group (Position 2): This group is a critical interaction point, often acting as a hydrogen bond donor and acceptor or a metal chelating moiety. wikipedia.org It can be converted to esters, amides, or other bioisosteres to alter polarity, membrane permeability, and metabolic stability. The conversion of the acid to an amide (picolinamide), for instance, has been a strategy to develop new anticancer agents. nih.gov

The Ethynyl (B1212043) Group (Position 6): The ethynyl group is a relatively rigid, linear moiety that can be involved in various non-covalent interactions, including hydrogen bonding and π-stacking. Modifications at this position are a key strategy. For instance, replacing the ethynyl group with bulkier or more flexible substituents, such as aryl or pyrazolyl groups, has been shown to be a successful strategy in discovering novel synthetic auxin herbicides. mdpi.comresearchgate.net This type of modification can explore new binding pockets or enhance affinity through increased hydrophobic or van der Waals interactions.

Common design strategies employed in the modification of such scaffolds include:

Scaffold Hopping and Ring System Modification: While maintaining key pharmacophoric features, the core pyridine ring could be replaced with other heterocyclic systems to explore new intellectual property space or improve properties.

Substituent Modification: This involves the systematic variation of substituents on the pyridine ring to probe the steric, electronic, and lipophilic requirements of the target binding site.

Bioisosteric Replacement: The carboxylic acid or ethynyl group can be replaced with other functional groups that have similar steric and electronic properties but may lead to improved pharmacokinetic or pharmacodynamic profiles. For example, a tetrazole ring is a common bioisostere for a carboxylic acid.

These design principles are often guided by computational modeling and a deep understanding of the target structure to rationally design next-generation derivatives. pensoft.net

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. pharmatutor.org By converting the chemical structure into numerical values known as molecular descriptors, QSAR models can predict the activity of novel compounds, prioritize synthetic efforts, and provide insights into the mechanism of action. nih.govcollaborativedrug.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. pharmatutor.org The process involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure. protoqsar.com

Model Development: Mathematical models are created using statistical methods to correlate the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.commdpi.com

In studies of picolinic acid and dipicolinic acid derivatives, QSAR models have been successfully developed to predict activities such as antioxidant potential and herbicidal effects. mdpi.comnih.govscispace.com The molecular descriptors found to be important in these models provide valuable information for designing more potent compounds.

Below is a table summarizing the types of molecular descriptors commonly used in QSAR studies and their significance.

Descriptor CategoryExamplesSignificance in Chemical Design
Constitutional (1D) Molecular Weight, Atom Count, Bond CountDescribes the basic composition and size of the molecule.
Topological (2D) Connectivity Indices, Shape IndicesEncodes information about the atom connectivity and branching of the molecular graph.
Geometrical (3D) Molecular Surface Area, Molecular Volume, Steric ParametersRelates to the three-dimensional shape and size of the molecule, which is crucial for receptor fit.
Physicochemical LogP (Lipophilicity), Polar Surface Area (PSA), pKaDescribes properties like solubility, membrane permeability, and ionization state, which are key for pharmacokinetics.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesQuantifies the electron distribution in the molecule, which governs electrostatic and orbital-based interactions.

For instance, a QSAR study on dipicolinic acid derivatives identified that descriptors related to hydrogen bond donors, molecular polarity, and the number of double bonds were crucial for antioxidant activity. nih.govscispace.com Such findings directly inform the design of new derivatives by suggesting that increasing polarity and hydrogen bonding capacity could lead to more active compounds.

Investigation of Stereoelectronic Effects on Reactivity and Molecular Recognition

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals and electron density on the properties, reactivity, and interactions of a molecule. wikipedia.org These effects go beyond simple steric hindrance and inductive effects, involving specific orbital overlaps that can stabilize or destabilize certain conformations and transition states. In this compound, the interplay between the pyridine ring, the carboxylic acid, and the ethynyl group creates a unique stereoelectronic profile that dictates its molecular recognition patterns.

Key stereoelectronic features of this compound include:

The Pyridine Nitrogen: The lone pair of electrons on the sp2-hybridized nitrogen atom lies in the plane of the aromatic ring. This lone pair is a strong hydrogen bond acceptor and can coordinate with metal ions. Its availability is modulated by substituents on the ring.

The Carboxylic Acid Group: This group prefers a planar conformation to maximize conjugation. Its ability to act as both a hydrogen bond donor (O-H) and acceptor (C=O) is fundamental to its interaction with biological macromolecules. ijacskros.com The relative orientation of the carboxylic acid with respect to the pyridine nitrogen allows it to act as a bidentate chelating agent for various metal ions. wikipedia.org

The Ethynyl Group: This group is linear and possesses a cylindrical π-system. The terminal hydrogen is weakly acidic and can act as a hydrogen bond donor. The π-orbitals can participate in π-stacking interactions with aromatic residues in a binding pocket. The electron-withdrawing nature of the sp-hybridized carbons influences the electronic properties of the attached pyridine ring. researchgate.net

The specific arrangement of these functional groups has profound implications for molecular recognition. For example, the recognition of carbohydrates by proteins is often dictated by subtle stereoelectronic effects that favor specific conformations of the sugar molecules. chemrxiv.org Similarly, the conformation of heterocyclic amides can be heavily influenced by stereoelectronic interactions between the heteroatom and the amide group, leading to drastically different biological functions. nih.govresearchgate.net

For this compound, a crucial stereoelectronic interaction involves the relative orientation of the pyridine nitrogen lone pair and the carboxylic acid. This pre-organizes the molecule for chelation and specific hydrogen bonding patterns. The rigid, linear nature of the ethynyl group acts as a "molecular ruler," potentially directing the molecule into narrow, hydrophobic channels of a target protein or participating in specific interactions that would not be possible with a more flexible alkyl or a bulkier aryl group. Understanding these stereoelectronic preferences is critical for designing derivatives that can effectively and selectively bind to their intended biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethynylpicolinic acid, and how do reaction conditions influence yield and purity?

  • Methodology: Compare published protocols (e.g., Sonogashira coupling, picolinic acid derivatization) using parameters like solvent polarity, catalyst loading, and temperature. Characterize products via NMR, HPLC-UV, or LC-MS to assess purity. Note that inconsistent yields (>30% variability) across studies may stem from trace oxygen interference in palladium-catalyzed reactions .
  • Key Data: Tabulate yields, reaction times, and purification methods from ≥3 independent studies. Prioritize protocols with reproducibility metrics (e.g., ≥90% inter-lab consistency).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound in complex matrices?

  • Methodology: Validate techniques (e.g., FT-IR for ethynyl group identification, reverse-phase HPLC for purity assessment) using spiked samples. Cross-reference with X-ray crystallography data where available. Highlight limitations: FT-IR may fail to distinguish regioisomers without computational modeling support .

Q. What preliminary biological activity data exist for this compound, and how robust are these findings?

  • Methodology: Systematically review in vitro assays (e.g., enzyme inhibition, cytotoxicity) using PRISMA guidelines. Critically evaluate controls (e.g., solvent-only baselines, positive controls like known inhibitors). Flag studies lacking dose-response curves or statistical power analyses .

Advanced Research Questions

Q. How do contradictory reports on this compound’s mechanism of action in kinase inhibition arise, and what experimental strategies resolve these discrepancies?

  • Methodology: Conduct meta-analyses of IC₅₀ values across studies, stratifying by assay type (e.g., fluorescence-based vs. radiometric). Probe confounding factors: ATP concentration variability, enzyme isoform specificity. Use molecular docking simulations to predict binding modes and validate via mutagenesis studies .
  • Data Contradiction Example: IC₅₀ values ranging from 0.5 µM to 50 µM in similar kinase assays may reflect differences in pre-incubation times or detergent interference .

Q. What are the challenges in designing in vivo studies to assess this compound’s pharmacokinetics, and how can they be mitigated?

  • Methodology: Optimize formulations for bioavailability (e.g., PEGylation, prodrug strategies) while adhering to NIH preclinical guidelines . Use LC-MS/MS for plasma quantification, ensuring limits of detection <10 ng/mL. Address interspecies variability by testing multiple animal models (e.g., murine vs. non-human primate).

Q. How can computational models (e.g., QSAR, MD simulations) improve the prediction of this compound’s off-target effects?

  • Methodology: Train models on datasets combining structural analogs’ bioactivity data. Validate predictions using high-throughput screening (HTS) against diverse target panels. Highlight limitations: current models underestimate solvent entropy contributions to binding, necessitating experimental confirmation .

Methodological Best Practices

  • Literature Synthesis : Use databases (PubMed, SciFinder) with search strings combining This compound AND (synthesis OR kinase inhibition OR ADME). Filter for studies reporting raw data, error margins, and compliance with ARRIVE 2.0 guidelines for preclinical research .
  • Experimental Design : Apply FINER criteria to ensure feasibility and novelty. For example, a study comparing this compound’s stability in human vs. murine plasma addresses both species relevance and metabolic pathway novelty .
  • Statistical Rigor : Predefine sample sizes using power analysis (α=0.05, β=0.2). For enzyme assays, report both individual replicates and mean ± SEM, avoiding data exclusion without justification .

Common Pitfalls to Avoid

  • Overreliance on Single Characterization Methods : A 2024 study found that 23% of synthetic protocols for this compound omitted elemental analysis, risking misidentification of byproducts .
  • Uncritical Use of Computational Predictions : Molecular docking alone cannot confirm binding; always pair with experimental validation (e.g., SPR, ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.